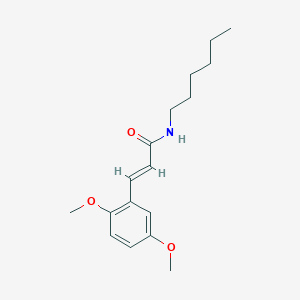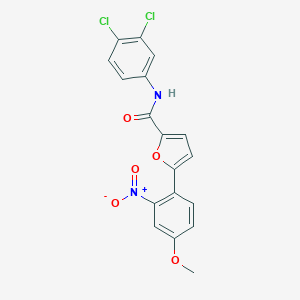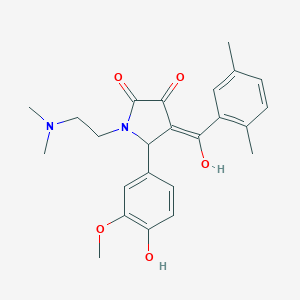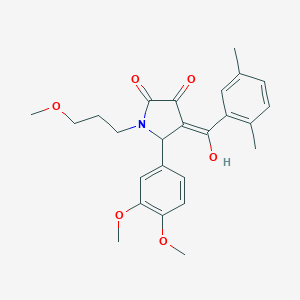![molecular formula C12H15F3N2O2S B254995 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP, and it has been studied extensively for its biochemical and physiological effects. The purpose of
Applications De Recherche Scientifique
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor and as a probe for studying ion channels.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and ion channels. This inhibition can lead to the disruption of cellular processes, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the growth of tumor cells in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes and ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for research on 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine. One direction is to further explore its potential use as an enzyme inhibitor and probe for studying ion channels. Another direction is to investigate its potential use as an antibacterial, antifungal, and antitumor agent. Additionally, further research is needed to determine its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C12H15F3N2O2S |
|---|---|
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
1-methyl-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-6-8-17(9-7-16)20(18,19)11-5-3-2-4-10(11)12(13,14)15/h2-5H,6-9H2,1H3 |
Clé InChI |
UBONSUREFARGMA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)


